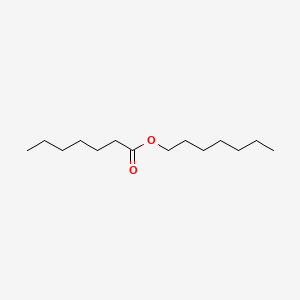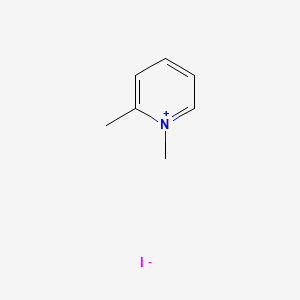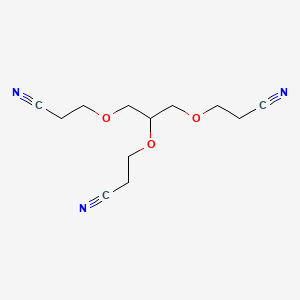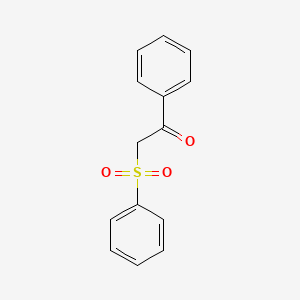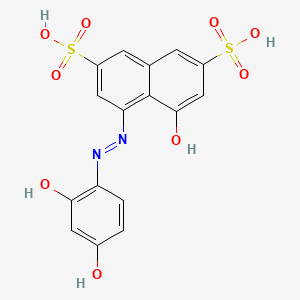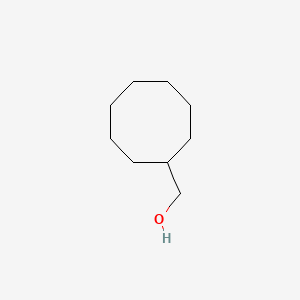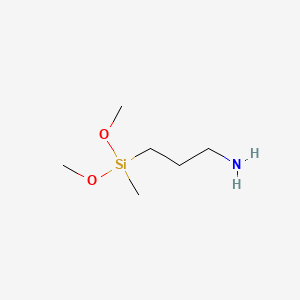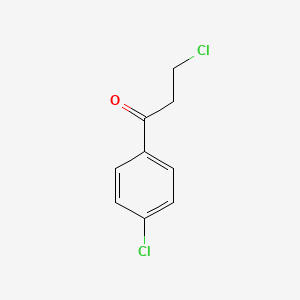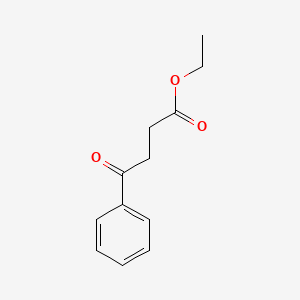
4-苯基-4-氧代丁酸乙酯
概述
描述
Ethyl 4-oxo-4-phenylbutyrate is an organic compound with the molecular formula C12H14O3. It is an aliphatic α-ketoester, characterized by the presence of both an ester and a ketone functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
科学研究应用
Ethyl 4-oxo-4-phenylbutyrate has several scientific research applications:
作用机制
Target of Action
Ethyl 4-oxo-4-phenylbutyrate, also known as Ethyl 4-oxo-4-phenylbutanoate, primarily targets enzymes such as reductases . These enzymes play a crucial role in the bioreduction process, which is essential for the conversion of Ethyl 4-oxo-4-phenylbutyrate into other compounds .
Mode of Action
The interaction of Ethyl 4-oxo-4-phenylbutyrate with its targets involves a process known as bioreduction . In this process, Ethyl 4-oxo-4-phenylbutyrate is reduced by the reductase enzymes to yield a compound known as ethyl ®-2-hydroxy-4-phenylbutanoate .
Biochemical Pathways
The biochemical pathway affected by Ethyl 4-oxo-4-phenylbutyrate is the bioreduction pathway . This pathway involves the conversion of Ethyl 4-oxo-4-phenylbutyrate into ethyl ®-2-hydroxy-4-phenylbutanoate . The downstream effects of this pathway include the production of chiral precursors for angiotensin-converting enzyme (ACE) inhibitors .
Pharmacokinetics
It’s known that the compound undergoes metabolic processes such as bioreduction . The impact of these properties on the bioavailability of Ethyl 4-oxo-4-phenylbutyrate would need further investigation.
Result of Action
The molecular and cellular effects of Ethyl 4-oxo-4-phenylbutyrate’s action involve the production of ethyl ®-2-hydroxy-4-phenylbutanoate . This compound is an important chiral precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors .
Action Environment
The action, efficacy, and stability of Ethyl 4-oxo-4-phenylbutyrate can be influenced by environmental factors such as the presence of different solvents and hydrogen pressure . For instance, the enantioselectivity of the bioreduction process strongly depends on the different solvent and hydrogen pressure .
生化分析
Biochemical Properties
Ethyl 4-oxo-4-phenylbutyrate plays a crucial role in biochemical reactions, particularly in the synthesis of chiral intermediates. It is known to interact with enzymes such as carbonyl reductases and glucose dehydrogenase. These enzymes catalyze the reduction of ethyl 4-oxo-4-phenylbutyrate to ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral building block for the synthesis of angiotensin-converting enzyme inhibitors . The interaction between ethyl 4-oxo-4-phenylbutyrate and these enzymes involves specific binding to the active sites of the enzymes, facilitating the reduction process.
Cellular Effects
Ethyl 4-oxo-4-phenylbutyrate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells . Additionally, ethyl 4-oxo-4-phenylbutyrate can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in metabolic and signaling pathways.
Molecular Mechanism
The molecular mechanism of action of ethyl 4-oxo-4-phenylbutyrate involves its interaction with specific biomolecules within cells. The compound binds to the active sites of enzymes such as carbonyl reductases, leading to the reduction of the keto group to a hydroxyl group . This reduction process is essential for the synthesis of chiral intermediates. Additionally, ethyl 4-oxo-4-phenylbutyrate can inhibit or activate certain enzymes, thereby modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-oxo-4-phenylbutyrate can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, ethyl 4-oxo-4-phenylbutyrate may undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of ethyl 4-oxo-4-phenylbutyrate vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and metabolic pathways without causing significant adverse effects . At high doses, ethyl 4-oxo-4-phenylbutyrate may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
Ethyl 4-oxo-4-phenylbutyrate is involved in several metabolic pathways. It is primarily metabolized by carbonyl reductases, which convert it to ethyl ®-2-hydroxy-4-phenylbutyrate . This conversion is essential for the synthesis of chiral intermediates used in pharmaceutical applications. The compound also interacts with cofactors such as NADPH, which are required for the reduction process. The presence of ethyl 4-oxo-4-phenylbutyrate can influence the overall metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, ethyl 4-oxo-4-phenylbutyrate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of ethyl 4-oxo-4-phenylbutyrate are crucial for its effective participation in biochemical reactions and its overall impact on cellular function.
Subcellular Localization
Ethyl 4-oxo-4-phenylbutyrate exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . This localization ensures that ethyl 4-oxo-4-phenylbutyrate can effectively interact with its target enzymes and participate in biochemical reactions. The subcellular localization of the compound also influences its stability and overall effectiveness in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
One common method for preparing ethyl 4-oxo-4-phenylbutyrate involves the Grignard reaction. The process starts with the reaction of beta-bromophenylethane with magnesium to form a Grignard reagent. This reagent is then reacted with diethyl oxalate to produce ethyl 4-oxo-4-phenylbutyrate. The reaction conditions typically involve the use of methyl tert-butyl ether as a solvent, with the reaction temperature ranging from 30 to 60°C .
Another method involves the reaction of beta-halogeno ethylbenzene with magnesium in an aprotic solvent to form a Grignard solution. This solution is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield ethyl 4-oxo-4-phenylbutyrate .
Industrial Production Methods
Industrial production of ethyl 4-oxo-4-phenylbutyrate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve the use of biocatalysts, such as baker’s yeast, to reduce ethyl 4-oxo-4-phenylbutyrate to its corresponding alcohol .
化学反应分析
Types of Reactions
Ethyl 4-oxo-4-phenylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Reduction: Ethyl ®-2-hydroxy-4-phenylbutyrate.
Oxidation: Various oxidized derivatives, depending on the specific reaction conditions.
Substitution: Substituted esters or amides, depending on the nucleophile used.
相似化合物的比较
Ethyl 4-oxo-4-phenylbutyrate can be compared with other similar compounds, such as:
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but differs in the position of the keto group.
Methyl 3-oxo-4-phenylbutyrate: Another ketoester with a different ester group.
Ethyl 3-oxo-2-phenylbutyrate: A potential precursor for phenylacetone.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of ethyl 4-oxo-4-phenylbutyrate in specific synthetic and research contexts.
属性
IUPAC Name |
ethyl 4-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUOEHVDTAORQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211776 | |
| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-17-3 | |
| Record name | Benzenebutanoic acid, γ-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6270-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6270-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-OXO-4-PHENYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G6DRC3C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes available for Ethyl 4-oxo-4-phenylbutanoate?
A1: One method involves the reaction of Ethyl diazoacetate (EDA) with N-(styryl)morpholine in the presence of a copper salt catalyst. [] This reaction has been shown to produce Ethyl 4-oxo-4-phenylbutanoate in good yield. The efficiency of this reaction is influenced by factors such as solvent, catalyst type, and temperature. []
Q2: Can Ethyl 4-oxo-4-phenylbutanoate be stereoselectively reduced?
A2: Yes, Ethyl 4-oxo-4-phenylbutanoate can be stereoselectively reduced using fermenting baker's yeast to produce (–)-(S)-5-phenyl-γ-butyrolactone. [] This reaction's stereochemical outcome depends on factors like the ratio of yeast to substrate and the presence or absence of ethanol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
